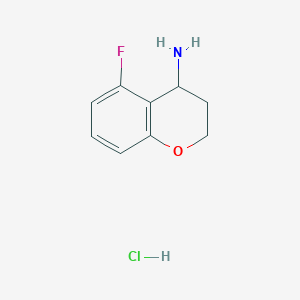
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP is a complex chemical compound with a unique structure that combines various functional groups. This compound is often used in scientific research, particularly in the fields of drug delivery systems, diagnostics, and therapeutics. Its structure includes a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence, making it highly versatile for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves multiple steps, each requiring specific reaction conditions The process typically begins with the synthesis of the peptide sequence, which includes beta-alanine, valine, and citrulline This is followed by the attachment of the PEG linker and the maleimide group
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity, which are crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized in drug delivery systems to improve the efficacy and targeting of therapeutic agents.
Industry: Applied in the development of diagnostic tools and bioconjugation strategies.
Mecanismo De Acción
The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP involves its ability to form stable conjugates with various biomolecules. The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. The PEG linker provides solubility and flexibility, while the peptide sequence can be designed to target specific cellular pathways. The PAB and PNP groups can be used for further functionalization or detection.
Comparación Con Compuestos Similares
Similar Compounds
Mal-beta-Ala-PEG(4)-Val-Cit-PAB: Lacks the PNP group, making it less versatile for certain applications.
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of PNP, which is used for different conjugation strategies.
Uniqueness
Mal-beta-Ala-PEG(4)-Val-Cit-PAB-PNP stands out due to its combination of functional groups, which provide a high degree of versatility for various applications. The presence of the PNP group allows for additional functionalization, making it suitable for a broader range of research and industrial applications.
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGEYHGOXSSEI-FPCLRPRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N8O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride](/img/structure/B6291651.png)
![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)




![Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B6291714.png)
